

# An In-depth Technical Guide to the Structural Analysis of Cyclopropyl(phenyl)methanethiol

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## Compound of Interest

Compound Name: Cyclopropyl(phenyl)methanethiol

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Disclaimer: Direct and extensive experimental data for **cyclopropyl(phenyl)methanethiol** is limited in publicly available literature. This guide provides a comprehensive analysis based on available data for the target molecule and its close structural analogs. The information presented herein is intended to serve as a foundational resource, inferring properties and potential analytical methodologies from related compounds.

## Introduction

**Cyclopropyl(phenyl)methanethiol** is a unique molecule integrating a cyclopropyl ring, a phenyl group, and a reactive thiol moiety. This combination of structural features suggests potential applications in medicinal chemistry and materials science, where the cyclopropyl group can impart conformational rigidity and metabolic stability, the phenyl ring can engage in aromatic interactions, and the thiol group can participate in various chemical transformations or biological interactions. This technical guide aims to provide a thorough structural and chemical overview of **cyclopropyl(phenyl)methanethiol**, drawing upon data from analogous compounds to build a comprehensive profile.

## Physicochemical Properties

The fundamental physicochemical properties of **cyclopropyl(phenyl)methanethiol** and its close analogs are summarized below. These properties are crucial for understanding its behavior in various experimental and biological systems.

Property	Value	Compound	Source
Molecular Formula	C10H12S	Cyclopropyl(phenyl)methanethiol	CymitQuimica[1][2]
Molecular Weight	164.27 g/mol	Cyclopropyl(phenyl)methanethiol	CymitQuimica[1][2]
Purity	Min. 95%	Cyclopropyl(phenyl)methanethiol	CymitQuimica[1][2]
Molecular Formula	C10H11ClS	[1-(3-Chlorophenyl)cyclopropyl]methanethiol	PubChem[3]
Molecular Weight	198.71 g/mol	[1-(3-Chlorophenyl)cyclopropyl]methanethiol	PubChem[3]
XLogP3-AA	3.4	[1-(3-Chlorophenyl)cyclopropyl]methanethiol	PubChem[3]
Hydrogen Bond Donor Count	1	[1-(3-Chlorophenyl)cyclopropyl]methanethiol	PubChem[3]
Molecular Formula	C9H10S	Cyclopropyl phenyl sulphide	NIST[4]
Molecular Weight	150.241 g/mol	Cyclopropyl phenyl sulphide	NIST[4]
Molecular Formula	C10H10O	Cyclopropyl phenyl ketone	PubChem[5]
Molecular Weight	146.19 g/mol	Cyclopropyl phenyl ketone	PubChem[5]

## Spectroscopic Data (Inferred)

While specific spectroscopic data for **cyclopropyl(phenyl)methanethiol** is not readily available, we can infer expected spectral characteristics based on its structural components and data from analogous compounds.

### 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (typically in the upfield region,  $\sim 0.5\text{--}1.5$  ppm), the methanethiol proton ( $-\text{CH-SH}$ ), the benzylic proton, and the aromatic protons of the phenyl ring ( $\sim 7.0\text{--}7.5$  ppm). The thiol proton ( $-\text{SH}$ ) signal may be broad and its chemical shift can vary depending on concentration and solvent.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would display signals for the cyclopropyl carbons, the methanethiol carbon, and the carbons of the phenyl ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.

### 3.2. Mass Spectrometry (MS)

The mass spectrum of **cyclopropyl(phenyl)methanethiol** is expected to show a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  164. Fragmentation patterns would likely involve the loss of the thiol group, cleavage of the cyclopropyl ring, and fragmentation of the phenyl ring.

### 3.3. Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands for:

- S-H stretching (around  $2550\text{--}2600\text{ cm}^{-1}$ )
- C-H stretching of the aromatic ring (around  $3000\text{--}3100\text{ cm}^{-1}$ )
- C-H stretching of the cyclopropyl and methine groups (around  $2850\text{--}3000\text{ cm}^{-1}$ )
- C=C stretching of the aromatic ring (around  $1450\text{--}1600\text{ cm}^{-1}$ )

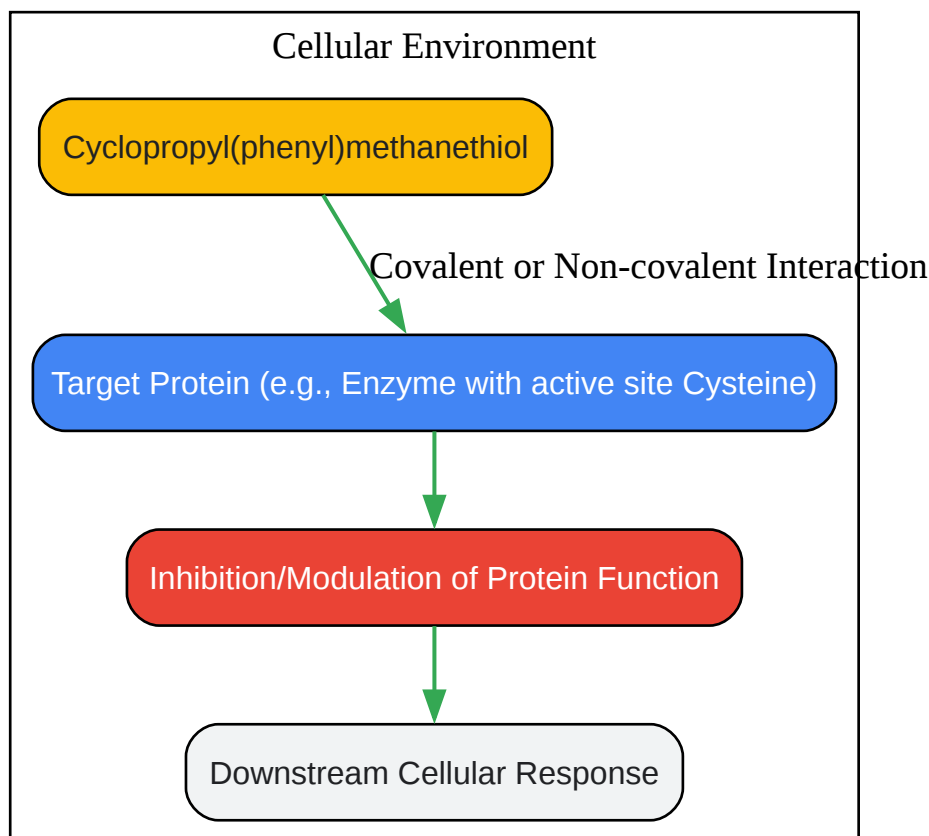
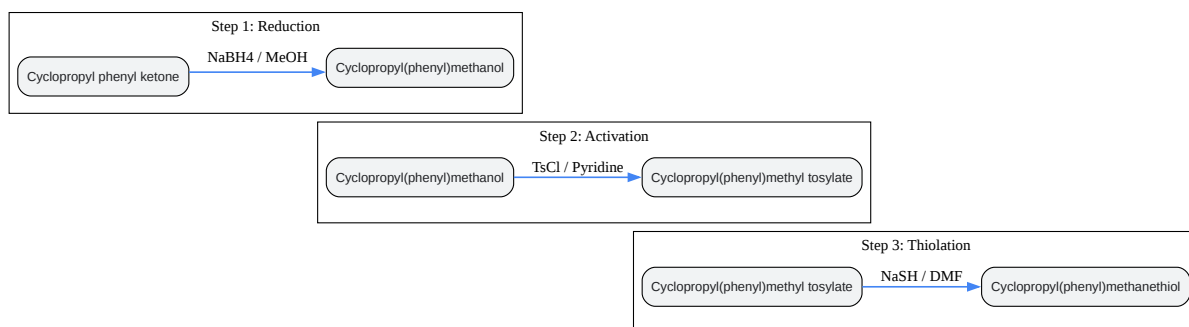
## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **cyclopropyl(phenyl)methanethiol** are not explicitly published. However, a general synthetic

approach can be proposed based on established methods for synthesizing thiols and cyclopropyl-containing compounds.

#### 4.1. Proposed Synthetic Pathway

A plausible synthetic route could involve the reduction of a corresponding cyclopropyl phenyl ketone to an alcohol, followed by conversion to a leaving group (e.g., a tosylate or halide), and subsequent displacement with a thiolating agent.



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